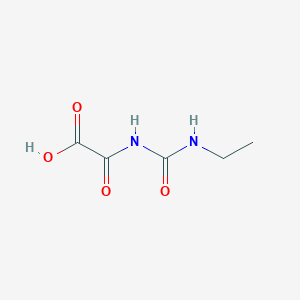

2-(3-Ethylureido)-2-oxoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Ethylureido)-2-oxoacetic acid” is a type of ureido carboxylic acid. Ureido carboxylic acids are a class of compounds that contain both a urea group (-NH-CO-NH2) and a carboxylic acid group (-COOH). They are involved in a variety of biological processes and can be found in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of ureido carboxylic acids typically involves the reaction of an isocyanate with a carboxylic acid. This reaction produces a urethane, which can then be hydrolyzed to yield the desired ureido carboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-(3-Ethylureido)-2-oxoacetic acid” would likely consist of a urea group attached to a carboxylic acid group. The exact structure would depend on the positions of these groups within the molecule .

Chemical Reactions Analysis

Ureido carboxylic acids can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to yield a carboxylic acid and a urea. They can also react with alcohols to form esters .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

One primary application involves the synthesis of novel series of α-ketoamide derivatives, where derivatives similar to 2-(3-Ethylureido)-2-oxoacetic acid have shown superiority in purity and yield when synthesized using OxymaPure/DIC as a coupling reagent. Such derivatives are synthesized via the ring opening of N-acylisatin, leading to compounds with potential pharmaceutical applications due to their unique structural properties (El‐Faham et al., 2013).

Structural Characterization and Potential Applications

Structural characterization of related compounds, such as 2-amino-2-oxoacetic acid, reveals their importance in medicinal chemistry. Such compounds exhibit significant anticancer activity against specific cancer cells and hold potential as drugs for type 2 diabetes. The detailed structural analysis aids in understanding their mechanisms of action, showcasing the importance of these derivatives in developing antitumor and antidiabetic agents (Delgado et al., 2019).

Applications in Catalysis and Material Science

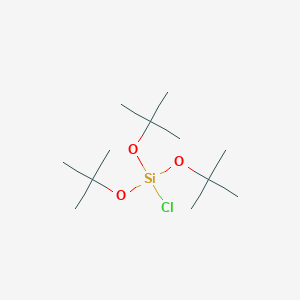

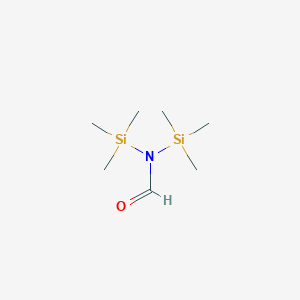

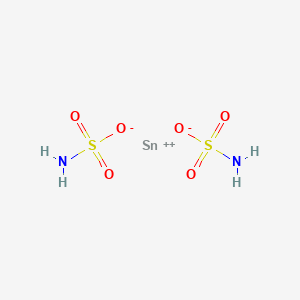

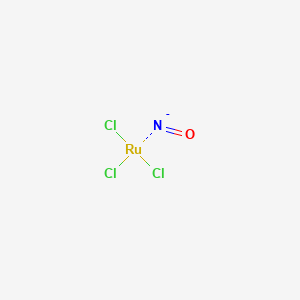

Derivatives of 2-(3-Ethylureido)-2-oxoacetic acid are utilized in catalysis and material science, demonstrating versatility in synthesizing ligands for metal complexes and anchoring ligands to semiconductor surfaces. This highlights their role in developing advanced materials and catalytic systems (Zong et al., 2008).

Zukünftige Richtungen

The future directions for research on “2-(3-Ethylureido)-2-oxoacetic acid” would depend on its potential applications. Given the wide range of biological activities associated with ureido carboxylic acids, it could be of interest in the development of new pharmaceuticals or biologically active compounds .

Eigenschaften

IUPAC Name |

2-(ethylcarbamoylamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-2-6-5(11)7-3(8)4(9)10/h2H2,1H3,(H,9,10)(H2,6,7,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPYGGZRJRZBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388920 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethylureido)-2-oxoacetic acid | |

CAS RN |

105919-00-4 |

Source

|

| Record name | 2-(3-Ethylureido)-2-oxoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)